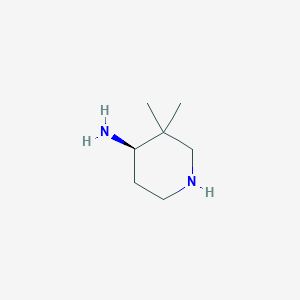

(4R)-3,3-Dimethylpiperidin-4-amine

Description

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(4R)-3,3-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C7H16N2/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5,8H2,1-2H3/t6-/m1/s1 |

InChI Key |

HDHZKCZZHXUICO-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1(CNCC[C@H]1N)C |

Canonical SMILES |

CC1(CNCCC1N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3,3-Dimethylpiperidin-4-amine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine derivatives.

Alkylation: The piperidine ring is alkylated to introduce the dimethyl groups at the 3-position.

Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (4R)-enantiomer.

Amine Introduction: The amine group is introduced at the 4-position through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of (4R)-3,3-Dimethylpiperidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: (4R)-3,3-Dimethylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Various reduced amine derivatives.

Substitution Products: Substituted piperidine derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

(4R)-3,3-Dimethylpiperidin-4-amine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. It has been linked to the development of drugs targeting autoimmune diseases and other conditions. For instance, it is a precursor in the synthesis of Tofacitinib, a drug used for treating rheumatoid arthritis and inflammatory bowel disease.

Table 1: Key Pharmaceutical Applications

| Compound Name | Application Area | Mechanism of Action |

|---|---|---|

| Tofacitinib | Autoimmune diseases | JAK inhibition, modulating immune response |

| Alvimopan | Gastrointestinal recovery | Opioid receptor antagonist |

| JDTic | Pain management | Opioid receptor antagonist with pan-opioid activity |

Enzyme Inhibition

Research indicates that (4R)-3,3-Dimethylpiperidin-4-amine exhibits potential as an enzyme inhibitor. Its ability to bind to specific enzymes can influence various biochemical pathways, making it a valuable tool in drug design .

Case Study: JAK Inhibitors

The compound has been explored for its role in developing inhibitors for Janus kinase (JAK) enzymes, which are critical in signaling pathways related to immune function and hematopoiesis. Inhibitors derived from (4R)-3,3-Dimethylpiperidin-4-amine have shown promise in treating conditions like lupus and multiple sclerosis .

Organic Synthesis

In organic chemistry, (4R)-3,3-Dimethylpiperidin-4-amine is utilized as a building block for synthesizing more complex molecules. Its unique structural properties allow for various modifications that can lead to diverse chemical entities .

Table 2: Synthetic Applications

| Reaction Type | Description | Outcome |

|---|---|---|

| Amide Formation | Reaction with carboxylic acids | Synthesis of amides with potential biological activity |

| Alkylation | Reaction with alkyl halides | Formation of substituted piperidine derivatives |

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system. For example, certain derivatives have shown potential as opioid receptor antagonists, contributing to pain management strategies without the addictive properties associated with traditional opioids .

Case Study: Opioid Receptor Antagonism

Research on derivatives of (4R)-3,3-Dimethylpiperidin-4-amine has revealed their ability to bind effectively to multiple opioid receptor subtypes, providing insights into their potential use in treating opioid addiction and managing pain without high addiction risk .

Mechanism of Action

The mechanism of action of (4R)-3,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of (4R)-3,3-Dimethylpiperidin-4-amine and their functional distinctions:

Key Observations :

- Stereochemical Influence : Enantiomeric purity (e.g., R-configuration) is critical for biological activity. For example, (3R,4R)-configured intermediates are preferred in synthesizing kinase inhibitors due to optimal target binding .

- Functional Group Diversity : Fluorination (e.g., 3-fluoro in (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine) introduces electronegativity, altering pharmacokinetic properties such as membrane permeability .

Biological Activity

(4R)-3,3-Dimethylpiperidin-4-amine is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

(4R)-3,3-Dimethylpiperidin-4-amine is characterized by a piperidine ring with two methyl groups at the 3-position and an amine group at the 4-position. This unique structure contributes to its biological activity, particularly its interaction with various receptors and enzymes.

The biological activity of (4R)-3,3-Dimethylpiperidin-4-amine is primarily attributed to its ability to act as a ligand for specific molecular targets. The compound's stereochemistry allows it to interact selectively with biological receptors, which can modulate their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways or alter receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

- Opioid Receptor Interaction : Research has indicated that derivatives of dimethylpiperidine compounds exhibit significant interactions with opioid receptors. The presence of methyl groups can influence the binding affinity and selectivity for these receptors, which are critical in pain modulation and analgesic effects .

- Enzyme Inhibition : Studies have shown that (4R)-3,3-Dimethylpiperidin-4-amine can act as an inhibitor for enzymes such as acetylcholinesterase (ACE), which is involved in neurotransmitter regulation . This inhibition can have implications in treating neurodegenerative diseases.

- Potential Antidepressant Activity : Some derivatives have been investigated for their potential antidepressant effects through their action on serotonin and norepinephrine transporters . This suggests a role in mood regulation.

Study 1: Opioid Receptor Binding Affinity

A comparative study on the binding affinities of various piperidine derivatives revealed that (4R)-3,3-Dimethylpiperidin-4-amine exhibited higher affinity for μ-opioid receptors compared to its enantiomer (4S). This suggests that the stereochemistry plays a crucial role in determining the pharmacological properties of these compounds .

Study 2: Analgesic Efficacy

In vivo studies demonstrated that (4R)-3,3-Dimethylpiperidin-4-amine showed significant analgesic effects in animal models. The compound was administered in varying doses, and results indicated dose-dependent pain relief comparable to established opioids .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.